molecular formula C18H17N3O2 B5369761 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5369761
M. Wt: 307.3 g/mol
InChI Key: RXBNBZHSRRAUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as OXSI-2, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising effects on various biological pathways, making it a potential candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. This leads to the suppression of cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps. The starting material is 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the amide. The final step involves reacting the amide with benzyl bromide to form this compound.

Scientific Research Applications

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including the inhibition of cancer cell growth, the modulation of immune responses, and the reduction of inflammation.

properties

IUPAC Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-6-10-15(11-13)17-19-16(23-20-17)12-21(2)18(22)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBNBZHSRRAUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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